Cas no 3351-28-8 (1-Methyl Chrysene)

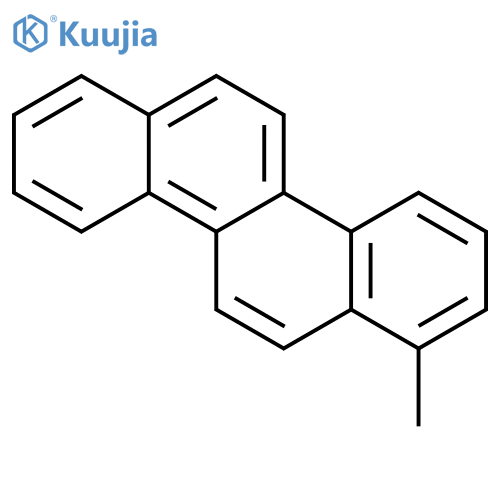

1-Methyl Chrysene structure

1-Methyl Chrysene 化学的及び物理的性質

名前と識別子

-

- Chrysene, 1-methyl-

- 1-Methylchrysene

- BRN 2557418

- CHEBI:82484

- NS00029502

- 3351-28-8

- Methylchrysene, 1-

- LQKGSLMFGWWLIU-UHFFFAOYSA-N

- J-019223

- 7086BI4YM2

- Q27155980

- Chrysene, 1-methyl-; 1-Methylchrysene

- C19447

- EINECS 222-112-0

- CCRIS 6755

- UNII-7086BI4YM2

- 1-METHYLCHRYSENE [IARC]

- DTXSID1074759

- 1-Methylchrysene, BCR(R) certified Reference Material

- FT-0671300

- 1-Methyl Chrysene

- AKOS025243235

-

- MDL: MFCD00215915

- インチ: InChI=1S/C19H14/c1-13-5-4-8-17-15(13)11-12-18-16-7-3-2-6-14(16)9-10-19(17)18/h2-12H,1H3

- InChIKey: LQKGSLMFGWWLIU-UHFFFAOYSA-N

- ほほえんだ: CC1=C2C=CC3=C(C=CC4=CC=CC=C43)C2=CC=C1

計算された属性

- せいみつぶんしりょう: 242.11000

- どういたいしつりょう: 242.109550447g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 19

- 回転可能化学結合数: 0

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 0Ų

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: 1.1011 (estimate)

- ゆうかいてん: 256.5°C

- ふってん: 465.14°C (rough estimate)

- 屈折率: 1.7480 (estimate)

- PSA: 0.00000

- LogP: 5.45460

1-Methyl Chrysene セキュリティ情報

1-Methyl Chrysene 税関データ

- 税関コード:2902909090

- 税関データ:

中国税関コード:

2902909090概要:

2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

申告要素:

製品名, 成分含有量

要約:

2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

1-Methyl Chrysene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M265115-10mg |

1-Methyl Chrysene |

3351-28-8 | 10mg |

$ 228.00 | 2023-09-07 | ||

| Chemenu | CM539499-250mg |

1-Methylchrysene |

3351-28-8 | 98% | 250mg |

$*** | 2023-05-30 | |

| A2B Chem LLC | AB58577-10mg |

1-Methylchrysene |

3351-28-8 | 10mg |

$343.00 | 2024-04-20 | ||

| A2B Chem LLC | AB58577-100mg |

1-Methylchrysene |

3351-28-8 | 100mg |

$1766.00 | 2024-04-20 | ||

| TRC | M265115-100mg |

1-Methyl Chrysene |

3351-28-8 | 100mg |

$ 1694.00 | 2023-09-07 | ||

| Chemenu | CM539499-100mg |

1-Methylchrysene |

3351-28-8 | 98% | 100mg |

$*** | 2023-05-30 | |

| Chemenu | CM539499-50mg |

1-Methylchrysene |

3351-28-8 | 98% | 50mg |

$*** | 2023-05-30 |

1-Methyl Chrysene 関連文献

-

K. D. Bartle,M. L. Lee,M. Novotny Analyst 1977 102 731

-

2. 795. The synthesis of polycyclic aromatic hydrocarbons. Part IV. Convenient syntheses of chrysene and three methylchrysenesW. Davies,J. R. Wilmshurst J. Chem. Soc. 1961 4079

-

3. A new efficient route to the phenolic derivatives of chrysene and 5-methylchrysene, precursors to dihydrodiol and diol epoxide metabolites of chrysene and 5-methylchrysene, through Suzuki cross-coupling reactionSubodh Kumar J. Chem. Soc. Perkin Trans. 1 1998 3157

-

4. 556. Polycyclic systems. Part II. Synthesis of some chrysene and hydrochrysene derivativesD. Nasipuri,A. C. Chaudhuri,J. Roy J. Chem. Soc. 1958 2734

-

L. M. V. Malmquist,E. S. Boll,N. J. Nielsen,J. H. Christensen Anal. Methods 2017 9 3323

3351-28-8 (1-Methyl Chrysene) 関連製品

- 582-16-1(2,7-Dimethylnaphthalene)

- 779-02-2(9-Methylanthracene)

- 781-43-1(9,10-Dimethylanthracene)

- 571-61-9(1,5-Dimethylnaphthalene)

- 28804-88-8(Dimethylnaphthalene, mixture of isomers)

- 483-87-4(1,7-Dimethyl-phenanthrene)

- 1576-67-6(3,6-Dimethylphenanthrene)

- 1321-94-4(Methylnaphthalene)

- 2381-21-7(1-Methylpyrene)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量